Product packaging for 4-Hydroxyphenylacetate(Cat. No.:)

4-Hydroxyphenylacetate

Número de catálogo: B1229458
Peso molecular: 151.14 g/mol
Clave InChI: XQXPVVBIMDBYFF-UHFFFAOYSA-M
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Descripción

4-Hydroxyphenylacetate is a key phenolic acid that serves as a crucial substrate and intermediate in diverse biochemical and microbiological research areas. Its primary research value lies in the study of specialized enzyme systems. It is an essential native substrate for investigating this compound 3-Hydroxylase (4HPA3H), a two-component flavin-dependent monooxygenase system comprising HpaB (oxygenase) and HpaC (reductase) components . This enzyme system specifically catalyzes the ortho -hydroxylation of this compound to 3,4-Dihydroxyphenylacetate, a reaction of significant interest for its role in bacterial catabolic pathways and its potential application in the green synthesis of catechol-containing compounds as a viable alternative to plant-derived P450 enzymes . Furthermore, this compound is a well-defined substrate for the glycyl radical enzyme this compound decarboxylase (4-Hpd), which catalyzes its decarboxylation to the cytotoxic compound p -cresol . This reaction is a focus of studies in microbial metabolism, particularly in organisms like Clostridium scatologenes . Beyond its role in enzymology, this compound is a major microbial metabolite of dietary polyphenols, such as kaempferol and proanthocyanidins, and has demonstrated bioactivity in research models . Studies indicate it exhibits an antimicrobial mechanism against pathogens like Listeria monocytogenes by damaging the cell membrane and reducing virulence factor expression . Additionally, it has shown hepatoprotective effects in model systems, where it activates the Nrf2 antioxidant pathway and upregulates phase II detoxifying enzymes, protecting against oxidative stress . As such, this compound is an invaluable compound for research spanning enzymology, microbial pathogenesis, gut microbiome interactions, and the development of biotechnological production platforms through metabolic engineering .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7O3- B1229458 4-Hydroxyphenylacetate

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXPVVBIMDBYFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Bioconversion Pathways of 4 Hydroxyphenylacetate

De Novo Biosynthesis from Aromatic Amino Acids

The de novo biosynthesis of 4-hydroxyphenylacetate (4-HPA) originates from the aromatic amino acids, primarily tyrosine and phenylalanine. ontosight.airesearchgate.net These pathways involve a series of enzymatic reactions that transform the initial amino acid into 4-HPA.

Tyrosine-Dependent Pathways

The biosynthesis of 4-HPA can begin with the amino acid tyrosine. ontosight.ai This conversion is a multi-step process involving key enzymes that facilitate the transformation.

A key initial step in the tyrosine-dependent pathway is the conversion of tyrosine to 4-hydroxyphenylpyruvate (4-HPP) by the enzyme tyrosine aminotransferase. researchgate.netnih.gov This enzyme catalyzes the transfer of an amino group from tyrosine, a crucial reaction for its further metabolism. researchgate.netnih.gov In some organisms, this is the final step in tyrosine biosynthesis, while in others, it marks the beginning of its degradation or conversion into other metabolites like 4-HPA. nih.govnih.gov

Following the initial conversion of tyrosine, subsequent reactions lead to the formation of 4-hydroxyphenylacetaldehyde. This intermediate is then oxidized to 4-HPA. ontosight.ai This oxidation is mediated by the enzyme 4-hydroxyphenylacetaldehyde dehydrogenase, which belongs to the family of oxidoreductases. wikipedia.org Specifically, it acts on the aldehyde group of 4-hydroxyphenylacetaldehyde with NAD+ as the acceptor, yielding this compound, NADH, and H+. wikipedia.org In Escherichia coli, the enzyme responsible for this conversion is phenylacetaldehyde (B1677652) dehydrogenase (FeaB). wikipedia.org

Tyrosine Aminotransferase Activity

Phenylalanine-Dependent Pathways

Alternatively, 4-HPA can be synthesized from the aromatic amino acid phenylalanine. ontosight.airesearchgate.net This pathway involves the initial conversion of phenylalanine to tyrosine.

The conversion of phenylalanine to tyrosine is catalyzed by the enzyme phenylalanine hydroxylase. ontosight.airupahealth.com This enzyme introduces a hydroxyl group onto the phenyl ring of phenylalanine, a critical step for its subsequent metabolism to 4-HPA. ontosight.airupahealth.com Following this hydroxylation, the resulting tyrosine molecule can then enter the tyrosine-dependent pathway to be converted into 4-HPA. rupahealth.com

Biosynthesis of this compound in Microbial Systems

This compound is a product of microbial metabolism, particularly from the breakdown of aromatic amino acids like phenylalanine and tyrosine. researchgate.net A variety of microorganisms, including species of Acinetobacter, Clostridium, Klebsiella, and Pseudomonas, are known to produce 4-HPA. hmdb.ca

In the gut, certain species of Clostridia, such as C. difficile, C. stricklandii, and C. lituseburense, metabolize tyrosine to produce 4-HPA. rupahealth.com The production of 4-HPA in microbial systems is of significant interest for industrial applications, and research has focused on engineering microorganisms like Escherichia coli and Pseudomonas putida for enhanced production.

For instance, engineered E. coli strains have been developed to produce 4-HPA from simple carbon sources like glucose. nih.govresearchgate.net One study reported achieving a titer of 31.95 g/L of 4-HPA with a carbon yield of 0.27 g/g of glucose in an engineered E. coli strain. nih.gov Another study demonstrated the production of 13.7 mM of 4-HPA with a 91.3% yield through a one-pot bioconversion process in E. coli using lignin-related p-coumaric acid as a starting material. acs.org

Pseudomonas putida is another bacterium that has been studied for its role in 4-HPA metabolism. nih.govasm.org It utilizes a pathway involving this compound 3-hydroxylase for the degradation of 4-HPA. nih.gov This enzyme has also been a target for protein engineering to improve the production of various phenolic compounds. nih.gov Research in Penicillium chrysogenum has also shown the production of this compound from phenylalanine metabolism. asm.orgnih.gov

The table below summarizes some of the key enzymes and microbial systems involved in the biosynthesis of 4-HPA.

CategoryComponentOrganism(s)Role in 4-HPA Biosynthesis
Enzymes Tyrosine AminotransferaseVariousConverts tyrosine to 4-hydroxyphenylpyruvate. researchgate.netnih.gov
4-Hydroxyphenylacetaldehyde DehydrogenaseVariousOxidizes 4-hydroxyphenylacetaldehyde to 4-HPA. ontosight.aiwikipedia.org
Phenylalanine HydroxylaseVariousConverts phenylalanine to tyrosine. ontosight.airupahealth.com
This compound 3-hydroxylasePseudomonas putida, E. coliInvolved in the degradation and modification of 4-HPA. nih.govasm.orgwikipedia.org
Microbial Systems Escherichia coliEngineered for high-yield production of 4-HPA. nih.govresearchgate.netnih.gov
Pseudomonas putidaNatural metabolism and degradation of 4-HPA. nih.govasm.org
Clostridium speciesProduction of 4-HPA in the gut. rupahealth.com
Penicillium chrysogenumProduces 4-HPA from phenylalanine. asm.orgnih.gov

Engineered Microbial Cell Factories for this compound Production

The microbial production of this compound (4-HPAA) has garnered significant interest as a sustainable alternative to traditional chemical synthesis. nih.gov Scientists have successfully engineered various microorganisms, particularly Escherichia coli, to serve as efficient cell factories for 4-HPAA biosynthesis. These efforts involve the introduction and optimization of specific biosynthetic pathways to convert central metabolites, like glucose, into the target compound.

One notable strategy involves creating a platform E. coli strain systematically engineered for high-level 4-HPAA production. By optimizing the biosynthetic pathway, researchers have achieved remarkable titers. For instance, one engineered E. coli strain produced 31.95 g/L of 4-HPAA with a carbon yield of 0.27 g/g of glucose, which represents the highest titer reported to date. nih.gov This platform was also adapted to produce derivatives of 4-HPAA, such as 3,4-dihydroxyphenylacetic acid (3,4-DHPA), homovanillic acid (HVA), and homoisovanillic acid (IHVA). nih.gov

Another approach focused on developing a plasmid-free, non-auxotrophic E. coli strain. This was achieved through a combination of rational metabolic engineering and dynamic regulation strategies to overproduce L-leucine, a precursor. researchgate.net The yeast Ehrlich pathway has been identified as a particularly effective route for 4-HPAA production in these microbial systems. nih.gov To enhance the efficiency of this pathway, researchers have employed various techniques, including the directed evolution of key enzymes. nih.gov

The table below summarizes the production of 4-HPAA in various engineered E. coli strains, highlighting the different strategies employed and the resulting production metrics.

Engineered StrainKey Engineering StrategyPrecursorTiter (g/L)YieldReference
E. coli Platform StrainSystematic pathway engineeringGlucose31.950.27 g/g glucose nih.gov
E. coli 4HPAA-∆yfpCofactor and dynamic regulation engineeringGlucose28.5727.64% (mol/mol) nih.gov
E. coli with QS-controlQuorum-sensing dynamic regulationGlucose17.3923.2% (mol/mol) nih.gov
E. coli GS-2-4Genome shuffling and inverse engineeringGlucose25.42Not Reported nih.gov

Metabolic Engineering Strategies for Enhanced Biosynthesis

To maximize the production of 4-HPAA in microbial cell factories, various metabolic engineering strategies are employed. These techniques aim to optimize the flow of carbon through the desired biosynthetic pathway while minimizing the loss to competing metabolic routes.

Cofactor Engineering (NADPH, ATP)

The biosynthesis of 4-HPAA is an energy and reducing power-intensive process, requiring significant amounts of ATP and NADPH. nih.gov Therefore, ensuring a sufficient supply of these cofactors is a critical aspect of metabolic engineering. nih.govacs.org A novel strategy known as cofactor engineering based on CRISPR interference (CRISPRi) screening (CECRiS) has been developed to improve the availability of NADPH and ATP. nih.gov

Through this screening method, researchers identified key genes encoding NADPH-consuming and ATP-consuming enzymes. nih.gov For example, the deletion of the gene yahK, which encodes an NADPH-dependent aldehyde reductase, and the gene fecE, which encodes an ATP-consuming enzyme, led to a significant increase in 4-HPAA production from 6.32 g/L to 7.76 g/L. nih.govresearchgate.net Repressing the yahK gene is particularly effective as its product, YahK, can compete for the 4-HPAA precursor, 4-hydroxyphenylacetaldehyde. nih.gov By inhibiting these competing pathways, more of the cell's resources can be directed towards the synthesis of 4-HPAA. nih.gov

Pathway Enzyme Directed Evolution

The efficiency of a biosynthetic pathway is often limited by the catalytic activity of its constituent enzymes. nih.gov Directed evolution is a powerful technique used to improve the performance of these enzymes. nih.govacs.org This process involves creating a library of enzyme variants through random mutagenesis, such as error-prone PCR, and then screening for mutants with enhanced properties. nih.govmdpi.com

In the context of 4-HPAA production, directed evolution has been applied to key enzymes in the yeast Ehrlich pathway. nih.gov Researchers have successfully identified variants of phenylpyruvate decarboxylase (ARO10) and phenylacetaldehyde dehydrogenase (FeaB) with improved catalytic efficiency for converting 4-hydroxyphenylpyruvate to 4-HPAA. nih.gov Furthermore, the co-evolution of a fusion gene cluster of ARO10 and feaB has been explored to further enhance the pathway's efficiency. nih.gov The development of biosensors that can detect 4-HPAA or its precursors facilitates high-throughput screening of these mutant libraries, accelerating the discovery of superior enzyme variants. nih.govmdpi.com

Dynamic Regulation Systems (Quorum Sensing)

The Esa QS system from Pantoea stewartii has been successfully implemented in E. coli to dynamically regulate the 4-HPAA biosynthetic pathway. nih.govresearchgate.net In this system, the expression of the pathway enzymes is controlled by the concentration of a signaling molecule called an autoinducer, which accumulates as the cell population grows. researchgate.net This allows for a separation of the growth phase from the production phase, where the expression of the biosynthetic genes is activated only after a sufficient cell density has been reached. researchgate.net This approach has been shown to significantly increase 4-HPAA production, with one study reporting a 46.4% improvement compared to a statically controlled pathway, achieving a titer of 17.39 g/L. nih.gov

Bioconversion of Precursor Compounds to this compound and Analogues

Bioconversion, the use of microbial cells or their enzymes to transform a specific compound into another, is a promising strategy for producing 4-HPAA from readily available precursor molecules. This approach can be particularly advantageous when the precursors are derived from abundant and renewable resources like lignin (B12514952).

Conversion from Lignin-Related Aromatic Acids (e.g., p-Coumaric Acid, Ferulic Acid)

Lignin, a major component of plant biomass, is a rich source of aromatic compounds that can be converted into valuable chemicals. acs.orgresearchgate.net p-Coumaric acid and ferulic acid are two such lignin-derived compounds that can serve as precursors for the biosynthesis of 4-HPAA and its analogues. acs.orgresearchgate.net

Engineered E. coli strains have been developed to efficiently convert p-coumaric acid and ferulic acid into hydroxyphenylacetic acids. acs.org One strategy involves a one-pot bioconversion process that utilizes a cascade of enzymatic reactions. acs.orgresearchgate.net This artificial pathway can include steps such as decarboxylation, epoxidation, isomerization, and oxidation. acs.org Using this method, researchers have achieved a high yield of 4-HPAA from p-coumaric acid (91.3% yield, 13.7 mM). acs.org The process has also been successfully applied to produce 4-HPAA from lignocellulosic biomass hydrolysate, demonstrating its potential for valorizing renewable feedstocks. acs.org

The enzyme this compound 3-hydroxylase (4HPA3H) is a key player in the bioconversion of these aromatic acids. nih.govnih.govgoogle.com This enzyme, often a two-component system, catalyzes the ortho-hydroxylation of various phenolic compounds. nih.govmdpi.com For instance, it can convert p-coumaric acid to caffeic acid, which can be a step in a longer pathway. nih.govgoogle.com The table below details the bioconversion of lignin-related precursors to 4-HPAA and its analogues.

PrecursorProductBiocatalyst/SystemYield/TiterReference
p-Coumaric Acid4-Hydroxyphenylacetic AcidEngineered E. coli (one-pot)91.3% yield (13.7 mM) acs.org
Ferulic AcidHomovanillic AcidEngineered E. coli (one-pot)76.2% yield (3.8 mM) acs.org
p-Coumaric Acid3,4-Dihydroxyphenylacetic AcidEngineered E. coli (one-pot)90% yield (13.5 mM) acs.org
Ferulic AcidVanillic AcidHalomonas elongata86% yield ird.fr

One-Pot Bioconversion Strategies

One-pot bioconversion strategies, which involve multiple enzymatic reactions occurring in a single reactor, have emerged as powerful and efficient methods for synthesizing this compound (4-HPAA) and its derivatives. These approaches, often utilizing engineered microorganisms or purified enzyme cascades, offer advantages in terms of reduced processing steps, lower costs, and improved yields by minimizing the isolation of unstable intermediates.

Researchers have successfully developed platform Escherichia coli strains engineered for the high-level production of 4-HPAA. Through systematic engineering of its biosynthetic pathway, one of the best-performing strains produced 31.95 g/L of 4-HPAA from glucose, achieving a carbon yield of 0.27 g/g, which is the highest titer reported to date. nih.gov This microbial platform was also extended to the de novo production of 4-HPAA derivatives, including 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), homovanillic acid, and homoisovanillic acid. nih.gov

Another sophisticated strategy involves combining the directed evolution of pathway enzymes with dynamic pathway regulation using a quorum-sensing circuit in E. coli. researchgate.net By optimizing the expression of key enzymes such as phenylpyruvate decarboxylase (ARO10 from Saccharomyces cerevisiae) and phenylacetaldehyde dehydrogenase (feaB from E. coli), researchers achieved a 4-HPAA concentration of 17.39 g/L without the need for external inducers. researchgate.net This represented a 46.4% improvement compared to a statically controlled pathway, effectively balancing microbial growth and product synthesis. researchgate.net

One-pot strategies have also been designed to utilize lignin-related phenolic acids as sustainable starting materials. acs.org An engineered E. coli BL21 (DE3) strain, with reduced aromatic aldehyde reduction activity, was used to convert p-coumaric acid into 4-HPAA. acs.org This bioconversion employed an artificial route involving decarboxylation, epoxidation, isomerization, and oxidation steps. acs.org The process was highly efficient, yielding 13.7 mM of 4-HPAA with a 91.3% yield and a productivity of 1041 mg/L/h. acs.org

The concept of one-pot synthesis has also been applied to the production of related complex molecules, demonstrating the modularity of the enzymatic systems. For instance, various regiospecific enantiomers of hydroxy-(S)-equol were synthesized from daidzein (B1669772) and genistein (B1671435) in a one-pot reaction. frontiersin.orgnih.gov This process used engineered E. coli to perform consecutive reduction and oxidation steps, the latter catalyzed by this compound 3-monooxygenase (HpaBC). frontiersin.orgnih.gov Protein engineering of the HpaBC enzyme led to a variant (T292A) that could produce 0.95 mM of 6-hydroxy-(S)-equol from 1 mM of daidzein, achieving a 95% yield in just four hours. frontiersin.orgnih.gov

Multi-enzyme cascade systems, whether in whole cells or in vitro, are central to these one-pot strategies. researchgate.netnih.gov An in vitro system was developed to synthesize Salvianolic acid A from L-tyrosine using a cascade of four enzymes, including this compound 3-hydroxylase (HpaBC). nih.gov Similarly, a self-sufficient multi-enzyme cascade was designed for the synthesis of Danshensu from L-DOPA. acs.org These examples, while not producing 4-HPAA as the final product, utilize its precursors and related enzymes, highlighting the versatility of the one-pot enzymatic approach. nih.govacs.org

The table below summarizes key findings from various one-pot bioconversion strategies for producing 4-HPAA and related compounds.

Microbial Metabolism and Degradation Pathways of 4 Hydroxyphenylacetate

Aerobic Degradation Mechanisms

In the presence of oxygen, bacteria employ several strategies to degrade 4-Hydroxyphenylacetate. These pathways typically initiate with the hydroxylation of the aromatic ring, followed by ring cleavage.

A prevalent aerobic degradation route for this compound is the homoprotocatechuate pathway, which involves an ortho-cleavage mechanism. plos.orgnih.gov This pathway is notably utilized by various bacteria, including certain strains of Escherichia coli and Pseudomonas putida. nih.govnih.govasm.org

The initial step is the conversion of this compound to 3,4-dihydroxyphenylacetate (homoprotocatechuate). This reaction is catalyzed by the enzyme this compound 3-hydroxylase. plos.orgnih.gov Subsequently, homoprotocatechuate undergoes ortho-cleavage, a process mediated by a dioxygenase enzyme, leading to the formation of 5-carboxymethyl-2-hydroxy-muconic semialdehyde. nih.govplos.org This intermediate is then further metabolized through a series of enzymatic steps, including dehydrogenation, isomerization, decarboxylation, hydration, and aldol (B89426) cleavage, ultimately yielding central metabolic intermediates like pyruvate (B1213749) and succinate (B1194679) that can enter the Krebs cycle. plos.orgnih.govplos.org

In Escherichia coli W, the genes encoding the enzymes for this pathway are organized into two operons: the hpaBC operon, which codes for the 4-HPA hydroxylase, and the hpaGEDFHI operon, which encodes the enzymes for the subsequent meta-cleavage steps. nih.govasm.org

Key Enzymes in the Homoprotocatechuate Pathway

EnzymeFunction
This compound 3-hydroxylase (HpaBC)Hydroxylates 4-HPA to 3,4-dihydroxyphenylacetate (homoprotocatechuate)
Homoprotocatechuate 2,3-dioxygenase (HpaD)Catalyzes the ortho-cleavage of the aromatic ring of homoprotocatechuate
5-carboxymethyl-2-hydroxy-muconic semialdehyde dehydrogenase (HpaE)Dehydrogenates the product of the dioxygenase reaction
5-carboxymethyl-2-hydroxy-muconic acid isomerase (HpaF)Isomerizes the muconic acid derivative
5-oxo-pent-3-ene-1,2,5-tricarboxylic acid decarboxylase (HpaG)Removes a carboxyl group from the intermediate
2-hydroxy-hept-2,4-diene-1,7-dioic acid hydratase (HpaH)Adds a water molecule to the carbon chain
2,4-dihydroxy-hept-2-ene-1,7-dioic acid aldolase (B8822740) (HpaI)Cleaves the intermediate into smaller molecules

Table based on information from references nih.govplos.org.

An alternative aerobic degradation route for this compound proceeds via the homogentisate (B1232598) pathway. This pathway is observed in bacteria such as Burkholderia xenovorans LB400 and Pseudomonas acidovorans. nih.govnih.govnih.gov In this pathway, this compound is first hydroxylated at the C1 position by this compound 1-monooxygenase to form homogentisate (2,5-dihydroxyphenylacetate). nih.govdeepdyve.com

Homogentisate then undergoes ring cleavage catalyzed by homogentisate 1,2-dioxygenase, yielding maleylacetoacetate. nih.govdeepdyve.com Maleylacetoacetate is subsequently isomerized to fumarylacetoacetate by maleylacetoacetate isomerase. Finally, fumarylacetoacetate hydrolase cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate, which are central metabolites. plos.orgnih.gov

Research on Burkholderia xenovorans LB400 has shown that this organism can utilize both the homogentisate and homoprotocatechuate pathways for the degradation of this compound, demonstrating its metabolic versatility. plos.orgresearchgate.net

Key Enzymes in the Homogentisate Pathway

EnzymeFunction
This compound 1-monooxygenaseHydroxylates 4-HPA to homogentisate
Homogentisate 1,2-dioxygenase (HmgA)Catalyzes the ring cleavage of homogentisate
Maleylacetoacetate isomerase (HmgC)Isomerizes maleylacetoacetate to fumarylacetoacetate
Fumarylacetoacetate hydrolase (HmgB)Cleaves fumarylacetoacetate into fumarate and acetoacetate

Table based on information from references plos.orgnih.gov.

The initial and often rate-limiting step in the aerobic degradation of this compound via the homoprotocatechuate pathway is the hydroxylation of the substrate by this compound 3-Hydroxylase (4HPA3H). mdpi.comnih.govwikipedia.org This enzyme is a two-component flavin-dependent monooxygenase. mdpi.comnih.govnih.gov It consists of an oxygenase component (HpaB) and a reductase component (HpaC). mdpi.com

The reductase component, HpaC, utilizes NAD(P)H to reduce a flavin cofactor (FAD or FMN). mdpi.comnih.gov This reduced flavin (FADH2 or FMNH2) is then transferred to the oxygenase component, HpaB. HpaB binds the reduced flavin and molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. mdpi.comwikipedia.org This intermediate then hydroxylates this compound at the ortho position to yield 3,4-dihydroxyphenylacetate. mdpi.comnih.gov The oxidized flavin is then released and recycled by the reductase component for the next catalytic cycle. mdpi.com 4HPA3H has been identified and characterized in various bacteria, including Escherichia coli, Acinetobacter baumannii, and Thermus thermophilus. mdpi.comresearchgate.net

Dioxygenases are crucial enzymes in the aerobic degradation of aromatic compounds as they catalyze the cleavage of the aromatic ring. plos.org In the context of this compound degradation, after its conversion to a dihydroxylated intermediate like homoprotocatechuate or homogentisate, a dioxygenase is employed to break open the stable benzene (B151609) ring.

In the homoprotocatechuate pathway, 3,4-dihydroxyphenylacetate 2,3-dioxygenase (also known as homoprotocatechuate 2,3-dioxygenase) is a key enzyme. plos.orgnih.gov This enzyme catalyzes the extradiol cleavage of the homoprotocatechuate ring between carbons 2 and 3, leading to the formation of a linear muconic semialdehyde derivative. nih.govplos.org

In contrast, the homogentisate pathway utilizes homogentisate 1,2-dioxygenase, which performs an intradiol cleavage between carbons 1 and 2 of the aromatic ring of homogentisate. plos.orgdeepdyve.com The type of dioxygenase and the resulting cleavage pattern are defining features that differentiate these aerobic degradation pathways.

This compound 3-Hydroxylase (4HPA3H) Initial Hydroxylation

Anaerobic Degradation Mechanisms

In the absence of oxygen, a different set of metabolic strategies is employed by microorganisms to break down this compound. These anaerobic pathways often involve initial activation of the molecule followed by reductive steps.

A significant anaerobic degradation pathway for this compound involves its conversion to p-cresol (B1678582) (4-methylphenol) through decarboxylation. d-nb.inforesearchgate.netkarger.comacs.org This reaction is catalyzed by the enzyme this compound decarboxylase. d-nb.inforesearchgate.netacs.org This enzyme is a glycyl radical enzyme, a class of enzymes that utilize a radical mechanism to catalyze challenging chemical reactions. d-nb.inforesearchgate.net

The this compound decarboxylase system is a two-component system. It comprises the decarboxylase itself and an activating enzyme. d-nb.infonih.gov The activating enzyme uses S-adenosylmethionine (SAM) to generate a glycyl radical on the decarboxylase, which is essential for its catalytic activity. d-nb.inforesearchgate.net The proposed mechanism involves the abstraction of a hydrogen atom from the substrate, followed by decarboxylation to form a p-hydroxybenzyl radical, which is then reduced to p-cresol. acs.org

This conversion of this compound to p-cresol has been observed in various anaerobic bacteria, including several species of Clostridium and Lactobacillus. d-nb.infokarger.com The resulting p-cresol can then be further metabolized by other anaerobic pathways.

Glycyl Radical Enzyme Catalysis

In the anaerobic metabolism of certain bacteria, particularly within the Clostridia species, the degradation of this compound (4-HPA) is initiated by a unique class of enzymes known as glycyl radical enzymes (GREs). nih.govacs.org Specifically, this compound decarboxylase is a GRE that catalyzes the conversion of 4-HPA to p-cresol, a toxic compound that can provide a competitive advantage to the producing organism by inhibiting the growth of other microbes. nih.govacs.org

This decarboxylase is a complex enzyme, often a hetero-octamer composed of β and γ subunits (β₄γ₄), and contains iron-sulfur clusters in addition to the characteristic glycyl radical. nih.govacs.org The generation of the active glycyl radical is a post-translational modification carried out by a dedicated activating enzyme (AE), which belongs to the radical S-adenosylmethionine (SAM) superfamily. d-nb.info This AE utilizes a [4Fe-4S] cluster and SAM to produce a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from a specific glycine (B1666218) residue on the decarboxylase, creating the glycyl radical. d-nb.info

The proposed catalytic mechanism for this compound decarboxylase is a Kolbe-type decarboxylation. d-nb.inforesearchgate.net The reaction is initiated by the abstraction of a hydrogen atom from the substrate, 4-HPA. researchgate.netacs.org This involves the concerted action of a cysteine radical (Cys503 in studied examples), which abstracts an electron, and a glutamate (B1630785) residue (Glu637), which abstracts a proton from the para-hydroxyl group of the substrate. researchgate.netacs.org This results in the formation of a phenoxy-acetate radical anion. Subsequently, the carboxyl group is eliminated as carbon dioxide, leading to the formation of a p-hydroxybenzyl radical. researchgate.netacs.org The catalytic cycle is completed by a series of proton and hydrogen atom transfers, ultimately yielding p-cresol. researchgate.netacs.org The para-hydroxyl group of the substrate is crucial for this mechanism. researchgate.netacs.org

The activity of these GREs is tightly regulated to prevent self-toxicity from the p-cresol produced. nih.govacs.org This regulation can occur at the level of the enzyme's oligomeric state and activity, which may be influenced by reversible phosphorylation of the glycyl radical subunits. nih.govacs.org

Genetic and Regulatory Aspects of Degradation Pathways

The microbial degradation of this compound is a highly regulated process, ensuring that the catabolic enzymes are synthesized only when the substrate is available. This control is primarily exerted at the genetic level, involving organized gene clusters known as operons and specific transcriptional regulators.

In many bacteria, the genes encoding the enzymes for 4-HPA degradation are clustered together in operons. nih.govnih.govnih.gov A common arrangement involves two separate operons. nih.govnih.gov One operon, often designated hpaBC, encodes the components of the this compound 3-monooxygenase, the enzyme that hydroxylates 4-HPA to 3,4-dihydroxyphenylacetate. nih.govnih.gov The second operon, sometimes referred to as the meta-cleavage operon (hpaGEDFHI), contains the genes for the subsequent enzymes that cleave the aromatic ring and process the resulting intermediates. nih.govnih.gov

In Escherichia coli W, this catabolic pathway is encoded by a cluster of 11 genes. nih.gov This includes the two enzymatic operons, two regulatory genes (hpaR and hpaA), and a gene (hpaX) that codes for a putative transport protein. nih.gov The presence of these genes in a single cluster allows for coordinated regulation of the entire degradation pathway. nih.gov The expression of the hpaBC operon is induced by the presence of 4-HPA, while the meta-cleavage operon is induced by the product of the initial reaction, 3,4-dihydroxyphenylacetate. nih.gov

The expression of the 4-HPA catabolic operons is controlled by specific transcriptional regulators. In Escherichia coli, the hpaA gene product acts as a positive regulator, or transcriptional activator, for the hpaBC operon. nih.gov HpaA belongs to the AraC/XylS family of regulators and is activated by 4-HPA, 3-hydroxyphenylacetate, or phenylacetate. nih.gov The promoter region of the hpaBC operon contains characteristic direct repeats that are recognized by this family of regulators. nih.gov

In contrast, the meta-cleavage operon in some bacteria is under the control of a different type of regulator. For instance, in Acinetobacter baumannii, a transcriptional regulator from the MarR family, HpaR, represses the expression of the gene cluster responsible for the conversion of p-hydroxyphenylacetate. nih.gov The binding of HpaR to the DNA is weakened by 3,4-dihydroxyphenylacetate, the substrate for the meta-cleavage reactions, leading to the expression of the target genes. nih.gov

Furthermore, global regulatory systems can also influence the expression of the 4-HPA degradation pathway. In E. coli, the expression of the meta-cleavage operon is subject to catabolite repression, mediated by the cAMP receptor protein (CRP). csic.es This ensures that the bacteria preferentially utilize more favorable carbon sources like glucose before inducing the catabolism of aromatic compounds. csic.es The integration host factor (IHF) is another global regulator that can activate the promoter of the meta-cleavage operon, particularly during the stationary phase of growth. nih.govcsic.es

Operon Organization and Gene Expression Control

Microbial Diversity in this compound Metabolism

A variety of microorganisms, encompassing different genera and exhibiting diverse metabolic capabilities, can utilize this compound as a carbon and energy source. The degradation pathways, while often converging on common central intermediates, can show significant variation in their initial steps and regulatory mechanisms across different microbial species.

Several species of Pseudomonas are known to degrade this compound. Pseudomonas putida metabolizes 4-HPA through a pathway that leads to the formation of 3,4-dihydroxyphenylacetate (homoprotocatechuate). asm.org This intermediate then undergoes meta-cleavage catalyzed by a 2,3-dioxygenase. asm.org The subsequent enzymatic steps involve a dehydrogenase, decarboxylase, hydratase, and aldolase, ultimately yielding pyruvate and succinate. asm.org

In Pseudomonas putida, the regulation of this pathway has been studied in detail. The synthesis of the initial hydroxylase is induced by 4-HPA, while the subsequent enzymes of the meta-cleavage pathway are induced by 3,4-dihydroxyphenylacetate. nih.gov This suggests that the structural gene for the hydroxylase is not part of the same operon as the genes for the downstream enzymes. nih.gov Further studies on regulatory mutants have indicated that the meta-cleavage operon is under positive control. nih.gov

The degradation of 4-HPA in Pseudomonas species often funnels into the homogentisate central pathway, which is also involved in the catabolism of amino acids like phenylalanine and tyrosine. asm.org

Certain species of Clostridium, such as Clostridium difficile and Clostridium scatologenes, utilize a distinct anaerobic pathway for 4-HPA metabolism. nih.govacs.org As discussed in section 3.2.2, these bacteria employ a glycyl radical enzyme, this compound decarboxylase, to convert 4-HPA directly to p-cresol. nih.govacs.org This pathway is a key part of their amino acid fermentation process, particularly for tyrosine. uniprot.orgresearchgate.net

The production of p-cresol is a notable characteristic of these Clostridia species and can have significant ecological implications due to the toxicity of this compound to other microorganisms. nih.govacs.orghealthmatters.io The enzyme responsible, this compound decarboxylase, has been purified and characterized from C. difficile. researchgate.net It exhibits activity towards both this compound and 3,4-dihydroxyphenylacetate. uniprot.org The genes encoding this decarboxylase and its activating enzyme have been identified in the genomes of these organisms. mybiosource.com The presence of 4-HPA in the environment can be an indicator of the presence of these Clostridia species. rupahealth.com

Other Bacterial and Fungal Systems

The metabolic pathways for the degradation of this compound (4-HPA) are not limited to the well-studied model organisms but are also present in a diverse range of other bacteria and fungi. These microorganisms have evolved various strategies to utilize 4-HPA as a carbon and energy source, often employing similar enzymatic reactions but with variations in regulation and substrate specificity.

Bacterial Degradation in Other Genera

Several other bacterial genera have been identified as capable of degrading 4-HPA, contributing significantly to the turnover of aromatic compounds in various ecosystems.

Acinetobacter : Species of Acinetobacter are well-documented for their ability to metabolize aromatic compounds. Acinetobacter baumannii utilizes a 4-HPA degradation pathway that involves a two-component p-hydroxyphenylacetate 3-hydroxylase (HPAH). nih.govuniprot.org This enzyme, comprised of a reductase component (C1) and an oxygenase component (C2), catalyzes the hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate. uniprot.org The pathway then proceeds via meta-cleavage of the aromatic ring. asm.orgomicsonline.orgnih.gov In Acinetobacter calcoaceticus, the degradation also proceeds through a meta-cleavage pathway. researchgate.net

Arthrobacter : Certain Arthrobacter species can metabolize 4-HPA. For instance, Arthrobacter sp. Rue61a is predicted to degrade 4-HPA via the meta-cleavage of homoprotocatechuate. nih.gov Another Arthrobacter sp. was found to convert L-tyrosine to 4-HPA, which is then hydroxylated to 3,4-dihydroxyphenylacetate. cdnsciencepub.com This intermediate is subsequently oxidized to δ-carboxymethyl-α-hydroxymuconic acid before being converted to succinate and pyruvate. cdnsciencepub.com The thermophilic bacterium Geobacillus sp. PA-9 also possesses a 4-HPA hydroxylase, indicating its capacity for 4-HPA degradation. researchgate.net

Rhodococcus : Members of the genus Rhodococcus are known for their broad catabolic capabilities. Several Rhodococcus strains contain genes encoding for this compound 3-monooxygenase, suggesting their involvement in 4-HPA degradation. mdpi.comnih.gov For example, Rhodococcus opacus SAO101 possesses a gene cluster for 4-nitrophenol (B140041) degradation that shows homology to this compound 3-hydroxylase genes. asm.org This suggests a potential role for this enzyme system in the metabolism of hydroxylated phenylacetates.

Burkholderia : Burkholderia xenovorans LB400 is a versatile bacterium that can utilize both the homogentisate and homoprotocatechuate pathways for the catabolism of 4-HPA. plos.org This metabolic flexibility allows the organism to adapt to different aromatic substrates.

The following table summarizes the key enzymes and pathways in these bacterial systems.

OrganismKey Enzyme(s)Metabolic PathwayKey Intermediates
Acinetobacter baumanniip-Hydroxyphenylacetate 3-hydroxylase (HPAH)meta-cleavage pathway3,4-Dihydroxyphenylacetate
Acinetobacter sp.2,3-Dioxygenasemeta-cleavage pathway3,4-Dihydroxyphenylacetate, Pyruvate, Succinate
Arthrobacter sp. Rue61a(Predicted)meta-cleavage pathwayHomoprotocatechuate
Arthrobacter sp.4-HPA hydroxylase3,4-Dihydroxyphenylacetate
Rhodococcus tibetensisThis compound 3-monooxygenase(Predicted)
Burkholderia xenovoransHomogentisate 1,2-dioxygenase, Homoprotocatechuate 2,3-dioxygenaseHomogentisate & Homoprotocatechuate pathwaysHomogentisate, Homoprotocatechuate

Fungal Degradation of this compound

Fungi, particularly filamentous fungi, also play a crucial role in the degradation of aromatic compounds, including 4-HPA. Their metabolic strategies often involve hydroxylation reactions leading to intermediates that can enter central metabolic pathways.

Aspergillus : Aspergillus niger has been shown to metabolize DL-phenylalanine, leading to the formation of 4-HPA. asm.org In this fungus, 4-HPA is converted to 4-hydroxymandelate, which is then degraded to protocatechuate. asm.org Another pathway in Aspergillus niger involves the conversion of phenylacetic acid to both 2-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid. nih.gov While the 2-hydroxyphenylacetate is further metabolized to homogentisate, the fate of 4-HPA in this context is part of a broader metabolic network. asm.orgnih.gov Aspergillus nidulans can also catabolize this compound via the 3,4-dihydroxyphenylacetate pathway. asm.org

Penicillium : Species of Penicillium are capable of utilizing 4-HPA as a carbon source. nih.gov Penicillium chrysogenum, known for its production of penicillin, can transform phenylacetic acid into 2-hydroxyphenylacetate. asm.org While the direct pathway for 4-HPA degradation is less detailed, some studies suggest that in ascomycetous fungi, the degradation of compounds like 4-ethylphenol (B45693) can proceed through the formation of hydroquinone (B1673460) from this compound. researchgate.net

The table below outlines the metabolic features of these fungal systems.

OrganismKey Enzyme(s)Metabolic PathwayKey Intermediates
Aspergillus nigerPhenylacetate hydroxylasePhenylalanine catabolism4-Hydroxymandelate, Protocatechuate, Homogentisate
Aspergillus nidulans3,4-Dihydroxyphenylacetate pathway3,4-Dihydroxyphenylacetate
Penicillium chrysogenumPhenylacetate hydroxylasePhenylacetate metabolism2-Hydroxyphenylacetate
Penicillium sp.(Implied)Hydroquinone formationHydroquinone

Enzymology of 4 Hydroxyphenylacetate Converting Enzymes

Characterization of Key Enzymes

4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H/HpaB/HpaC)

This compound 3-hydroxylase (4HPA3H) is a bacterial two-component enzyme system that plays a crucial role in the degradation of this compound (4HPA) and other aromatic compounds. nih.govwikipedia.orgmdpi.com This enzyme system consists of a large oxygenase component, known as HpaB, and a smaller reductase component, HpaC. mdpi.com HpaC is an NAD(P)H-flavin oxidoreductase that provides reduced flavin adenine (B156593) dinucleotide (FADH2) to HpaB. mdpi.com HpaB then utilizes this FADH2 to catalyze the ortho-hydroxylation of phenolic substrates. mdpi.commdpi.com

4HPA3H is classified as a Group D flavin-dependent monooxygenase due to its characteristic acyl-CoA dehydrogenase domain. mdpi.com The enzyme system is a heterodimeric complex, with the HpaB component typically ranging from 39 to 63 kDa and the HpaC component having a molecular weight of 16 to 22 kDa. mdpi.commdpi.com Crystal structures of HpaB from several bacterial species, including Thermus thermophilus, Escherichia coli, and Acinetobacter baumannii, have been determined, revealing a homotetrameric structure for the oxygenase component. mdpi.com Each subunit of the HpaB tetramer is composed of three domains: an N-terminal domain, a β-fold domain, and a C-terminal domain. mdpi.com The active site, where substrate and reduced flavin binding occurs, is located in a cavity formed at the interface of these three domains. mdpi.com While HpaB from T. thermophilus and E. coli are FAD-dependent, the version from A. baumannii can utilize either reduced FAD or reduced FMN. wikipedia.orgmdpi.com

ComponentAlternate NamesFunctionMolecular Weight (kDa)Quaternary Structure
4HPA3H-Two-component flavin-dependent monooxygenase-Heterodimer (HpaB + HpaC)
HpaBOxygenaseOrtho-hydroxylation of phenolic substrates39 - 63Homotetramer
HpaCReductaseProvides reduced flavin to HpaB16 - 22-

The catalytic cycle of 4HPA3H involves several steps. The reductase component, HpaC, first utilizes NAD(P)H to reduce FAD to FADH2. nih.govmdpi.com This reduced flavin is then transferred to the oxygenase component, HpaB. nih.gov Molecular oxygen subsequently attacks the C4a position of the bound FADH2, forming a C4a-hydroperoxyflavin intermediate. wikipedia.orgmdpi.com The substrate, 4-HPA, then binds to the active site, and a conformational change sequesters the active site from the solvent. wikipedia.org This prevents the release of reactive oxygen species. wikipedia.org The hydroxyl group from the C4a-hydroperoxyflavin intermediate is then transferred to the ortho position of 4-HPA via an electrophilic attack, which results in a dienone intermediate. wikipedia.orgmdpi.com Re-aromatization of this intermediate yields the product, 3,4-dihydroxyphenylacetate (3,4-DHPA), and C4a-hydroxyflavin. wikipedia.orgmdpi.com Finally, a water molecule is eliminated from the C4a-hydroxyflavin, and the oxidized FAD is released from HpaB to be recycled by HpaC for the next catalytic cycle. wikipedia.orgmdpi.com

4HPA3H exhibits a broad substrate spectrum, a characteristic that makes it a versatile biocatalyst. nih.govmdpi.comnih.gov The enzyme is known to hydroxylate the ortho-position of the C4 hydroxyl group on the benzene (B151609) ring of various phenolic compounds. nih.govnih.gov While its native substrate is this compound, enzymes from different bacterial sources have been shown to act on a range of other phenolic compounds. For instance, the 4HPA3H from Acinetobacter baumannii can catalyze the conversion of 4-HPA analogs such as 3,4-dihydroxybenzoic acid, 4-hydroxybenzoic acid, and 4-nitrophenol (B140041). mdpi.com The enzyme from E. coli also accepts a wide variety of substrates, including more complex monophenol compounds, and has been utilized in the production of valuable compounds like hydroxytyrosol (B1673988), naringenin (B18129), and piceatannol. mdpi.com The substrate profile of the 4HPA3H system is primarily determined by the HpaB component. mdpi.com

Catalytic Mechanisms and Reaction Kinetics

This compound Decarboxylase (4Hpad)

This compound decarboxylase (4Hpad) is a key enzyme in the anaerobic metabolism of tyrosine, catalyzing the final step in its fermentation to p-cresol (B1678582) (4-methylphenol). karger.comhu-berlin.de This enzyme is the prototype for a novel class of iron-sulfur (Fe-S) cluster-dependent glycyl radical enzymes (GREs) that act on aromatic compounds. karger.comd-nb.infonih.gov The 4Hpad system is a two-component system, comprising the decarboxylase itself and a dedicated activating enzyme (AE). karger.comd-nb.infonih.gov

The decarboxylase component of 4Hpad is a large heterotetrameric complex with a (βγ)4 structure and a molecular weight of approximately 440 kDa. karger.comd-nb.info It consists of a large catalytic β-subunit (around 100 kDa) and a small γ-subunit (about 9.5 kDa). karger.comd-nb.info The β-subunit contains the glycyl/thiyl radical prosthetic group, which is essential for catalysis. karger.comd-nb.info The small γ-subunit is responsible for binding two [4Fe-4S] clusters, although its precise function remains to be fully elucidated. karger.comd-nb.infonih.gov

The activation of 4Hpad is a post-translational modification carried out by a specific activating enzyme (4Hpad-AE), which belongs to the radical S-adenosylmethionine (SAM) superfamily. hu-berlin.deresearchgate.net The 4Hpad-AE contains a site-differentiated [4Fe-4S] cluster, often referred to as the RS cluster. karger.comd-nb.infonih.gov This enzyme reductively cleaves S-adenosylmethionine (SAM) at the RS cluster, which generates a transient 5'-deoxyadenosyl radical. karger.comd-nb.infonih.gov This highly reactive radical then abstracts a hydrogen atom from a specific glycine (B1666218) residue on the β-subunit of the decarboxylase, creating a stable glycyl radical. karger.comd-nb.infonih.gov This glycyl radical, in conjunction with a nearby cysteine residue, forms the glycyl/thiyl radical dyad that is critical for the decarboxylation reaction. hu-berlin.ded-nb.info The 4Hpad-AE may also contain up to two auxiliary [4Fe-4S] clusters within a C-terminal ferredoxin-like domain, which appear to enhance the stability of the generated glycyl radical. d-nb.infonih.govresearchgate.net

Enzyme/ComponentClassificationProsthetic Groups/CofactorsQuaternary StructureKey Function
This compound Decarboxylase (4Hpad)Glycyl Radical Enzyme (GRE)[4Fe-4S] clusters, Glycyl/thiyl radical(βγ)4 heterotetramerDecarboxylation of this compound
4Hpad Activating Enzyme (4Hpad-AE)Radical SAM enzyme[4Fe-4S] clusters, S-adenosylmethionine (SAM)-Generates glycyl radical on 4Hpad
Radical Intermediates and Reaction Pathways

The enzymatic conversion of this compound can proceed through radical-based mechanisms, particularly in anaerobic environments. A key example is the decarboxylation of this compound to p-cresol, catalyzed by the glycyl radical enzyme (GRE) this compound decarboxylase (4Hpad). d-nb.infokarger.com This enzyme is part of a two-component system, requiring an activating enzyme (4Hpad-AE) to generate the essential glycyl radical. d-nb.inforesearchgate.net

The catalytic cycle of this compound decarboxylase, as proposed through computational studies, involves a five-step mechanism. acs.orgnih.gov It is initiated by the abstraction of a hydrogen atom from the substrate. acs.org This is an unusual concerted step where a Cys503 radical abstracts an electron and a nearby Glu637 residue abstracts a proton from the phenolic hydroxyl group of this compound. acs.orgnih.gov This results in the formation of a phenoxy-acetate radical anion. acs.orgnih.gov

In the subsequent step, the carboxyl group is eliminated as carbon dioxide, a process coupled with a proton transfer from Glu637 back to the phenolic oxygen, leading to a p-hydroxybenzyl radical intermediate. acs.orgnih.gov The catalytic cycle concludes with the rotation of the Cys503 side chain, a proton transfer from Glu505 to Cys503, and finally, a hydrogen atom transfer from the newly formed Cys503 thiol to the p-hydroxybenzyl radical, yielding the final product, p-cresol. acs.orgnih.gov

The reaction catalyzed by this compound decarboxylase is a biologically unprecedented Kolbe-type decarboxylation. d-nb.infokarger.comhu-berlin.de Structural studies have revealed that the substrate binds with its carboxyl group near the catalytic Cys503 and the hydroxyl group anchored by Glu637 and His536, which was unexpected based on earlier mechanistic proposals. karger.commit.edu

Below is a table summarizing the key steps in the proposed radical mechanism for this compound decarboxylation.

StepDescriptionKey Residues/Intermediates
1 Hydrogen Abstraction Cys503 radical, Glu637, this compound
2 Decarboxylation Phenoxy-acetate radical anion, p-hydroxybenzyl radical
3 Cys503 Rotation Cys503 side chain
4 Proton Transfer Glu505, Cys503
5 Product Formation p-hydroxybenzyl radical, Cys503 thiol, p-cresol

Other Relevant Enzymes (e.g., Tyrosine Aminotransferase, 4-Hydroxyphenylacetaldehyde Dehydrogenase)

In the broader metabolic context of this compound, several other enzymes play crucial roles. The formation of this compound can be a downstream event in the metabolism of tyrosine. karger.comwikipedia.org

Tyrosine Aminotransferase: This enzyme is involved in the initial steps of tyrosine catabolism. While not directly converting this compound, it contributes to its biosynthetic pool.

4-Hydroxyphenylacetaldehyde Dehydrogenase: This enzyme is directly involved in the metabolism of 4-hydroxyphenylacetaldehyde, a precursor to this compound. wikipedia.org 4-Hydroxyphenylacetaldehyde is generated from the metabolism of tyramine (B21549) by monoamine oxidase in humans and tyramine oxidase in Escherichia coli. wikipedia.org The subsequent oxidation of 4-hydroxyphenylacetaldehyde to this compound is catalyzed by aldehyde dehydrogenase (ALDH) enzymes in humans and the phenylacetaldehyde (B1677652) dehydrogenase (feaB) in E. coli. wikipedia.orguniprot.org The systematic name for this enzyme class is 4-hydroxyphenylacetaldehyde:NAD+ oxidoreductase. wikipedia.org It acts on the aldehyde group of the substrate with NAD+ as the acceptor, producing this compound, NADH, and H+. wikipedia.org The E. coli feaB enzyme can utilize both phenylacetaldehyde and 4-hydroxyphenylacetaldehyde as substrates. uniprot.org

The following table outlines the substrates and products of 4-hydroxyphenylacetaldehyde dehydrogenase.

EnzymeSubstratesProducts
4-Hydroxyphenylacetaldehyde Dehydrogenase 4-hydroxyphenylacetaldehyde, NAD+, H₂OThis compound, NADH, H+

Enzyme Engineering and Directed Evolution for Modified Activity

The modification of enzymes that convert this compound, such as this compound 3-hydroxylase (4HPA3H), is a significant area of research aimed at improving their catalytic properties for various biotechnological applications. researchgate.netnih.gov Techniques like enzyme engineering and directed evolution have been successfully employed to alter substrate specificity, enhance catalytic efficiency, and improve stability. asm.orgnih.gov

Rational Design and Site-Directed Mutagenesis

Rational design involves using knowledge of an enzyme's structure and mechanism to make specific amino acid changes to achieve a desired outcome. nih.govgoogle.com This approach has been applied to 4HPA3H to expand its substrate range and improve its activity towards non-natural substrates. researchgate.net

For instance, the modification of the substrate pocket of the HpaB component of 4HPA3H from Pseudomonas aeruginosa was achieved through rational design. nih.gov By analyzing the crystal structure and performing sequence alignments, researchers identified key residues for mutation. nih.gov The triple mutant Q212G/F292A/Q376N showed improved catalytic efficiency in converting phloretin (B1677691) to 3-hydroxyphloretin. nih.gov Similarly, computer-aided molecular modification was used to improve the catalytic activity of E. coli HpaB towards p-hydroxyphenyllactate acid for the synthesis of salvianic acid A. nih.gov Mutations at a distal site (T398) and within the substrate loop were identified as critical. nih.gov

Site-directed mutagenesis has also been used to probe the roles of specific amino acids in catalysis and to create variants with enhanced properties. nih.gov For example, introducing mutations in the large subunit of biphenyl (B1667301) dioxygenase, an enzyme with structural similarities to some aromatic hydroxylases, led to an expanded degradation capacity for various aromatic hydrocarbons. nih.gov

Computational Approaches in Enzyme Engineering (e.g., Molecular Dynamics, QC/MM)

Computational methods are increasingly integral to enzyme engineering. researchgate.net Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations provide insights into enzyme structure, dynamics, and reaction mechanisms that guide rational design. acs.orgnih.gov

MD simulations have been used to analyze the effects of mutations on the flexibility of the substrate pocket in 4HPA3H. nih.govmdpi.com Increased flexibility in certain loop regions was correlated with enhanced catalytic activity towards bulky substrates like resveratrol (B1683913) and phloretin. nih.govmdpi.comacs.org For example, a study on 4HPA3H from E. coli showed that the I157L/A211D double mutant exhibited a 4.7-fold increase in catalytic efficiency for resveratrol, and MD simulations suggested this was due to increased flexibility of the substrate pocket. mdpi.comresearchgate.net

QM/MM calculations have been instrumental in elucidating the catalytic mechanism of this compound decarboxylase. acs.orgnih.gov These calculations supported a five-step radical-based mechanism and highlighted the essential roles of specific cysteine and glutamate (B1630785) residues in the active site. acs.orgnih.gov Such detailed mechanistic understanding is invaluable for designing targeted mutations to modulate enzyme activity.

Broadening Substrate Spectrum and Improving Catalytic Efficiency

A major goal of engineering this compound-converting enzymes is to broaden their substrate range to include a variety of phenolic compounds for the synthesis of valuable catechols. nih.govmdpi.com 4HPA3H from different bacterial sources naturally exhibits a broad substrate spectrum, and this can be further expanded through protein engineering. mdpi.commdpi.com

Rational design and directed evolution have been used to create 4HPA3H variants with improved activity towards larger, more complex substrates like flavonoids and stilbenes. researchgate.netmdpi.com For example, by exchanging amino acid residues in the binding pocket of E. coli 4HPA3H with those from the homologous enzyme from Pseudomonas aeruginosa, variants with improved conversion of naringenin were created. researchgate.net

Improving catalytic efficiency (kcat/Km) is another key objective. nih.gov In one study, semi-rational engineering of 4HPA3H identified two key amino acid sites (I157 and A211) that, when mutated, increased the catalytic efficiency towards resveratrol by 4.7-fold. mdpi.com Similarly, N-terminal truncation of phenylalanine hydroxylase, another aromatic amino acid hydroxylase, resulted in variants with significantly increased kcat values. jmb.or.kr

The following table presents examples of engineered 4HPA3H variants with altered substrate specificity and/or catalytic efficiency.

Enzyme VariantOriginal SubstrateNew/Improved SubstrateFold Improvement in Catalytic Efficiency (kcat/Km)
EcHpaB I157L/A211D This compoundResveratrol4.7
PaHpaB Q212G/F292A/Q376N This compoundPhloretinImproved yield
EcHpaB Y215A This compoundNaringenin25.3

Enhancement of Thermal and Operational Stability

For industrial applications, the stability of enzymes under operational conditions, including elevated temperatures, is crucial. nih.gov Protein engineering strategies can be employed to enhance the thermal and operational stability of enzymes like 4HPA3H. researchgate.netasm.org

While the primary focus of many studies on 4HPA3H engineering has been on catalytic activity and substrate scope, stability is an important consideration. mdpi.com In some instances, mutations that improve catalytic efficiency may have a neutral or even slightly negative impact on thermostability. jmb.or.kr However, targeted mutations can also lead to increased stability. For example, the N-Δ9 variant of phenylalanine hydroxylase showed both improved catalytic activity and enhanced thermostability. jmb.or.kr

The development of robust enzyme variants often involves a trade-off between activity and stability, and finding mutations that improve both requires careful screening and design. nih.gov Computational methods can also be used to predict mutations that are likely to enhance protein stability.

Advanced Synthetic Methodologies and Chemical Biology Applications

Chemoenzymatic Synthesis of 4-Hydroxyphenylacetate and its Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of traditional chemical reactions, providing sustainable and efficient routes to complex molecules. mdpi.com This approach is particularly valuable for producing this compound (4-HPA) and its derivatives, as it allows for precise modifications under mild conditions, often improving yields and reducing environmental impact compared to purely chemical or biological methods. mdpi.commdpi.com

A primary biocatalytic strategy for the derivatization of 4-HPA involves ortho-hydroxylation to produce valuable catechols, such as 3,4-dihydroxyphenylacetic acid (DHPA). acs.org The key enzyme in this process is this compound 3-hydroxylase (4HPA3H), a two-component flavin-dependent monooxygenase. nih.govnih.gov This enzyme, composed of an oxygenase component (like HpaB) and a reductase component (like HpaC), can introduce a hydroxyl group to the ortho-position of a wide range of phenolic compounds. nih.govmdpi.com

Research has focused extensively on engineering the HpaB component to enhance its catalytic activity and broaden its substrate scope beyond its native substrate, 4-HPA. nih.govresearchgate.net Through strategies like semi-rational design and site-directed mutagenesis, scientists have successfully improved the enzyme's ability to act on larger, non-natural substrates, thereby creating novel hydroxylated derivatives. researchgate.netmdpi.com For example, mutants of the HpaB from Escherichia coli have shown increased activity towards resveratrol (B1683913), yielding the valuable compound piceatannol. mdpi.com These protein engineering efforts are crucial for developing robust biocatalysts for industrial applications. nih.govresearchgate.net

Another biocatalytic approach employs enzymes like tyrosinase, which can also perform regioselective ortho-hydroxylation of monophenols to their corresponding catechols in the presence of a reducing agent. acs.org Furthermore, the secretome of fungi such as Botrytis cinerea has been used for the biotransformation of related phenolic acids, generating a variety of complex dimers, trimers, and tetramers through oxidative coupling. frontiersin.org

Table 1: Key Enzymes in the Biocatalytic Derivatization of 4-HPA and Related Phenols

Enzyme Source Organism (Example) Reaction Type Substrate (Example) Product (Example)
This compound 3-Hydroxylase (HpaBC) Escherichia coli Ortho-hydroxylation This compound 3,4-Dihydroxyphenylacetic acid
Tyrosinase Agaricus bisporus (Mushroom) Ortho-hydroxylation L-Tyrosine L-DOPA

Enzymatic cascade reactions, where multiple reaction steps are performed in a single pot, offer significant advantages in terms of efficiency, reduced waste, and improved yields by overcoming thermodynamic limitations. sci-hub.se The this compound 3-hydroxylase (HpaBC) system is a valuable component in such cascades for synthesizing complex products. sci-hub.se

A notable example is the development of a multi-enzyme cascade for the synthesis of salvianolic acid A from L-tyrosine. nih.gov This system incorporates EcHpaBC for the final ortho-hydroxylation step, converting (R)-4-hydroxyphenyllactic acid to the target molecule. To optimize the process and avoid unstable intermediates, the cascade is performed sequentially, with each enzyme functioning under its optimal conditions. nih.gov Similarly, cascade reactions have been designed to produce hydroxytyrosol (B1673988), where 4-HPA is a potential byproduct. In these pathways, the gene for phenylacetaldehyde (B1677652) dehydrogenase (feaB), which converts 4-hydroxyphenylacetaldehyde to 4-HPA, is often deleted to direct the metabolic flux towards the desired product, tyrosol. researchgate.netmdpi.com

Flow chemistry provides a powerful platform for integrating chemical and enzymatic cascade reactions. A flow–cascade process has been developed for the synthesis of a key intermediate for the drug candidate afizagabar, starting from 4-hydroxyphenylacetic acid. acs.org This approach combines hazardous reactions like nitration with catalytic hydrogenation in a continuous system, enhancing safety and process efficiency. acs.org

Biocatalytic Strategies for Derivatization

Integration of Synthetic Biology for Pathway Construction

Synthetic biology offers powerful tools for constructing novel metabolic pathways and optimizing microbial hosts for the production of chemicals like 4-HPA. mdpi.com By assembling genes from different organisms and fine-tuning their expression, researchers can create microbial cell factories that convert simple carbon sources like glucose into valuable aromatic compounds. nih.gov

The de novo production of 4-HPA in microbes like E. coli has been achieved through the design and implementation of artificial biosynthetic pathways. nih.gov Scientists have compared different routes, such as the yeast Ehrlich pathway, to identify the most efficient one for converting the central metabolite 4-hydroxyphenylpyruvate (4HPP) into 4-HPA. nih.govresearchgate.net The yeast Ehrlich pathway, involving a phenylpyruvate decarboxylase (like ARO10) and a phenylacetaldehyde dehydrogenase (like FeaB), has proven to be highly effective. nih.gov

These artificial pathways are often extended to produce derivatives. For instance, an artificial pathway to produce salvianic acid A in E. coli was constructed by integrating a D-lactate dehydrogenase and the endogenous hydroxylase complex HpaBC into the L-tyrosine biosynthetic pathway. doi.org This design channels the intermediate 4HPP towards the novel product. doi.org Similarly, pathways for hydroxytyrosol production have been designed starting from 4HPP, using a ketoacid decarboxylase, an alcohol dehydrogenase, and the HpaBC hydroxylase in a sequential manner. researchgate.netmdpi.com

A key strategy in pathway design is the use of directed evolution to improve the efficiency of pathway enzymes. Error-prone PCR has been used to create variants of ARO10 and FeaB with enhanced catalytic efficiency for 4-HPA production. nih.gov Dynamic regulation of these pathways, for example, using quorum-sensing circuits, can further boost titers by balancing cell growth with product synthesis, alleviating the toxicity of heterologous pathway expression to the host cell. researchgate.net

The construction of artificial pathways relies on the successful expression of foreign genes (heterologous expression) in a robust microbial host. E. coli is a commonly used host for producing 4-HPA and its derivatives due to its well-understood genetics and rapid growth. nih.govdoi.org

For the production of 4-HPA, genes from Saccharomyces cerevisiae (e.g., ARO10) have been heterologously expressed in E. coli to establish the core biosynthetic pathway. nih.govresearchgate.net To produce more complex derivatives like caffeic acid, a variety of hydroxylases are required. These include cytochrome P450 enzymes from plants, which are often difficult to express functionally in prokaryotes, and more robust bacterial enzymes like this compound 3-hydroxylase (4HPA3H). frontiersin.orgnih.gov The HpaB and HpaC components of 4HPA3H from different bacterial species can be co-expressed in E. coli to hydroxylate precursors like p-coumaric acid, leading to caffeic acid. frontiersin.orgnih.gov Other hosts, such as the yeast Yarrowia lipolytica, are also being explored for their potential in producing hydroxylated flavonoids. mdpi.com

Table 2: Examples of Heterologous Expression for 4-HPA and Derivative Synthesis

Product Host Organism Key Heterologous Genes Expressed Precursor
This compound (4HPAA) Escherichia coli ARO10 (from S. cerevisiae), feaB (from E. coli) Glucose (via 4-Hydroxyphenylpyruvate)
Salvianic Acid A Escherichia coli d-ldh (from Lactobacillus pentosus), hpaBC (native) Glucose (via 4-Hydroxyphenylpyruvate)
Hydroxytyrosol Escherichia coli ARO10 (from S. cerevisiae), ADH6, hpaBC (native) Glucose / Tyrosine

Artificial Biosynthetic Pathway Design

Research into this compound as a Synthetic Intermediate

This compound is recognized as an important building block and synthetic intermediate for a range of valuable chemicals, including pharmaceuticals, agrochemicals, and other biochemicals. nih.govmdpi.com Its phenolic ring and carboxylic acid side chain provide two reactive sites for further chemical modification.

A primary application of 4-HPA as an intermediate is in the synthesis of catechols via enzymatic hydroxylation. It is the natural substrate for the HpaBC enzyme system, which converts it to 3,4-dihydroxyphenylacetic acid. nih.gov This transformation is a key step in pathways designed to produce other complex catechols. The ability of engineered HpaBC to act on various phenolic substrates has established it as a versatile tool, with 4-HPA serving as the model substrate that inspired the exploration of these broader applications. d-nb.info For example, HpaBC and its mutants are used in artificial pathways to synthesize L-dopa, hydroxytyrosol, and salvianolic acid A from their respective phenolic precursors. nih.govmdpi.com

In synthetic organic chemistry, 4-HPA serves as a direct starting material. For instance, it was the initial reactant in a multi-step flow-cascade synthesis designed to produce a key intermediate of the drug candidate afizagabar. acs.org The process involved nitration of the phenolic ring followed by a series of transformations, demonstrating its utility in complex molecule assembly. acs.org Furthermore, methyl this compound, an ester derivative, is also widely used as a chemical intermediate. mdpi.com

Advanced Analytical Research Approaches for 4 Hydroxyphenylacetate and Its Metabolites

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental in distinguishing and quantifying 4-HPA from complex biological matrices, where numerous other compounds are present.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful and highly sensitive method for the analysis of 4-HPA and its metabolites. mtoz-biolabs.comnih.govnih.gov This technique combines the superior separation capabilities of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. UPLC utilizes columns with smaller particle sizes, leading to higher resolution and faster analysis times compared to conventional HPLC. chromatographyonline.com

In a typical UPLC-MS/MS workflow for 4-HPA analysis, a reverse-phase column, such as a C18 column, is used for chromatographic separation. nih.gov A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.2% acetic acid or 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. nih.govchromatographyonline.com The tandem mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces matrix interference by monitoring specific precursor-to-product ion transitions for each analyte. chromatographyonline.com For phenyl-containing analytes like 4-HPA, detection is typically performed under negative electrospray ionization (ESI) conditions. nih.gov

This methodology has been successfully validated for the quantification of 4-HPA and other aromatic metabolites in biological samples like human serum. nih.govnih.govresearchgate.net The lower limits of quantitation (LLOQs) achieved can be in the low micromolar to nanomolar range, demonstrating the high sensitivity of the technique. nih.govnih.gov For instance, a validated UPLC-MS/MS method for several aromatic acids, including 4-HPA, in human serum reported LLOQs ranging from 0.02 to 0.25 μmol/L. nih.govnih.gov

Table 1: Example of UPLC-MS/MS Parameters for 4-HPA Analysis

ParameterCondition
Chromatography System UPLC
Column Reversed-phase C18
Mobile Phase A 0.1-0.2% Formic or Acetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Mass Spectrometer Triple Quadrupole
Ionization Mode Negative Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

This table provides a general overview of typical UPLC-MS/MS conditions for 4-HPA analysis. Specific parameters may vary depending on the exact instrumentation and application.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the metabolic profiling of aromatic compounds, including 4-HPA. nih.govuab.edu It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-HPA, a derivatization step is typically required to increase their volatility and thermal stability.

In GC-MS analysis of 4-HPA, the sample is first derivatized, often through silylation, to convert the polar hydroxyl and carboxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification by comparing it to spectral libraries. acs.org

GC-MS has been widely used in metabolomics studies to identify and quantify a broad range of metabolites, including 4-HPA, in various biological samples. nih.govresearchgate.net The technique offers high chromatographic resolution and the ability to generate extensive metabolite profiles. sci-hub.seillinois.edu For example, GC-MS-based metabolomic profiling has been used to identify panels of metabolites, including 4-HPA, that are associated with specific diseases or conditions. nih.govresearchgate.net

Table 2: Comparison of UPLC-MS/MS and GC-MS for 4-HPA Analysis

FeatureUPLC-MS/MSGC-MS
Analyte Polarity Suitable for a wide range, including polar compoundsBest for volatile and semi-volatile compounds; derivatization often needed for polar compounds
Sample Preparation Often involves protein precipitation or liquid-liquid extractionRequires derivatization for non-volatile analytes like 4-HPA
Separation Principle Partitioning between mobile and stationary phasesBoiling point and interaction with stationary phase
Ionization Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI), Chemical Ionization (CI)
Sensitivity Generally very highHigh
Throughput Can be very high with modern systemsCan be lower due to longer run times and derivatization

This table presents a general comparison. The choice of technique depends on the specific research question, sample matrix, and available instrumentation.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Advanced Sample Preparation and Detection Methodologies

The complexity of biological matrices necessitates selective and efficient sample preparation techniques to isolate 4-HPA and minimize interferences. Furthermore, novel detection methodologies are being developed to enhance sensitivity and enable new research applications.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule, in this case, 4-HPA. mdpi.comresearchgate.net This "molecular imprinting" process involves polymerizing functional monomers and cross-linkers in the presence of the template molecule (4-HPA). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. mdpi.com

MIPs can be used as highly selective sorbents in solid-phase extraction (SPE), a technique referred to as MISPE. mdpi.com This approach allows for the selective extraction and pre-concentration of 4-HPA and structurally similar phenolic acids from complex samples like human urine. mdpi.comresearchgate.net The use of MIPs can significantly improve the cleanliness of the sample extract, leading to more accurate and reliable quantification in subsequent analyses by techniques such as HPLC or UPLC-MS/MS. mdpi.com

Research has demonstrated the successful synthesis of MIPs using 4-HPA as a template. mdpi.comresearchgate.net These MIPs have shown high binding affinity and selectivity for 4-HPA and its analogs. mdpi.com The performance of MISPE for 4-HPA extraction has been validated, with studies reporting high recovery rates and good reproducibility. mdpi.com For instance, a study using a 4-HPA imprinted polymer for extraction from human urine reported a recovery of 94% with a relative standard deviation of 1.2%. mdpi.com

Table 3: Key Components in the Synthesis of a 4-HPA Molecularly Imprinted Polymer

ComponentExampleRole
Template Molecule 4-Hydroxyphenylacetic acid (4-HPA)Creates the specific binding sites
Functional Monomer 4-vinylpyridine (4-Vpy)Interacts with the template molecule
Cross-linker Ethylene glycol dimethacrylate (EGDMA)Forms the polymer matrix
Initiator 2,2′-Azobis(2-methylpropionitrile) (AIBN)Initiates the polymerization reaction
Porogen AcetonitrileCreates pores in the polymer structure

This table lists common components used in the synthesis of MIPs for 4-HPA, as reported in the literature. mdpi.com

Electrochemical biosensors offer a promising alternative to traditional analytical methods for the detection of 4-HPA, providing rapid, sensitive, and potentially portable analysis. researchgate.netnih.gov These sensors typically rely on a biological recognition element, such as an enzyme, that interacts specifically with 4-HPA, coupled with an electrochemical transducer that converts this biological event into a measurable electrical signal. nih.govnih.gov

One innovative approach involves the use of the reductase component (C1) of the enzyme 4-hydroxyphenylacetate 3-hydroxylase from Acinetobacter baumannii. researchgate.netnih.gov This enzyme is allosterically activated by 4-HPA. nih.gov In the presence of NADH, the activated enzyme catalyzes the reduction of oxygen to hydrogen peroxide (H₂O₂). researchgate.netnih.gov The resulting H₂O₂ can then be detected electrochemically, for example, by amperometry at a Prussian Blue-modified electrode. nih.gov The magnitude of the electrical current generated is proportional to the concentration of 4-HPA, allowing for its quantification. researchgate.net

This biosensing strategy has shown high sensitivity, with the ability to detect 4-HPA at low micromolar concentrations. nih.gov The linear range of detection is often suitable for the analysis of 4-HPA in biological fluids like urine. nih.gov Furthermore, the development of electrochemical biosensors based on modified electrodes, such as those using poly(4-hydroxyphenylacetic acid) films, is an active area of research for the detection of various analytes. scite.ai

Molecularly Imprinted Polymers (MIP) for Selective Extraction

Isotopic Labeling Studies in Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and to quantify the flux through metabolic pathways. In the context of 4-HPA, stable isotopes, such as ¹³C, can be incorporated into the 4-HPA molecule. This labeled 4-HPA can then be introduced into a biological system, and its conversion into various downstream metabolites can be tracked using mass spectrometry-based techniques like UPLC-MS/MS or GC-MS.

By analyzing the distribution of the isotopic label in the metabolites, researchers can gain detailed insights into the metabolic pathways involving 4-HPA. This includes identifying novel metabolites, determining the relative contributions of different pathways to 4-HPA metabolism, and quantifying the rate of metabolic conversion (flux). While specific isotopic labeling studies focusing solely on 4-HPA are not extensively detailed in the provided context, the principles of metabolic flux analysis using stable isotopes are well-established and applicable to the study of 4-HPA metabolism.

For example, the analysis of ¹³C-labeled compounds by GC-MS or LC-MS/MS allows for the differentiation between endogenous (unlabeled) and exogenous (labeled) pools of metabolites, providing a dynamic view of metabolic processes. This approach is invaluable for understanding how the metabolism of 4-HPA is altered in different physiological or pathological states.

Ecological and Broader Biological Roles of 4 Hydroxyphenylacetate

Role in Lignin (B12514952) Bioremediation and Bioconversion Processes

4-Hydroxyphenylacetate (4-HPA) is a key intermediate in the microbial degradation of lignin, a complex aromatic polymer that constitutes a major component of plant cell walls. The breakdown of lignin is a critical process in carbon cycling and has significant potential for biotechnological applications, including the production of biofuels and other valuable chemicals from plant biomass.

Several bacterial species have been identified that can degrade lignin and its derivatives, often funneling the breakdown products into central metabolic pathways. One such pathway is the this compound degradation pathway. For instance, in the facultative anaerobe Enterobacter lignolyticus SCF1, which can grow on lignin as a sole carbon source, the this compound degradation pathway is implicated in lignin catabolism. frontiersin.org This pathway, conserved among Enterobacter and Klebsiella, proceeds via homoprotocatechuate. frontiersin.org Proteomic analysis of E. lignolyticus SCF1 grown in the presence of lignin revealed the upregulation of proteins involved in this pathway. frontiersin.org

Similarly, Rhodococcus jostii RHA1, a soil bacterium known for its metabolic versatility, can break down synthetic lignin into smaller molecules, including 4-hydroxyphenylacetic acid. nih.govnih.gov Isotope labeling studies have confirmed that 4-HPA is indeed derived from the breakdown of the lignin polymer. nih.govnih.gov In this bacterium, a glycolate (B3277807) oxidase enzyme can further convert this compound to 4-hydroxybenzoylformic acid, channeling it into further metabolic routes. nih.govnih.gov

The bacterium Bacillus ligniniphilus L1 has also been shown to produce 4-hydroxyphenylacetic acid as a metabolite during the degradation of alkali lignin, accounting for 7.2% of the total aromatic metabolites produced. mdpi.com The degradation process in this strain is thought to involve enzymes such as laccase or manganese peroxidase. mdpi.com Furthermore, the this compound pathway has been identified as a potential route for lignin degradation in Bacillus amyloliquefaciens, with key enzymes in this pathway being upregulated during this process. nih.gov

The degradation of 4-HPA is environmentally significant as it is not only a product of lignin decomposition but is also found as an industrial pollutant in wastewater from processes like olive oil production. up.ac.za In some bacteria, the initial step in the aerobic catabolism of 4-HPA is carried out by a two-component 4-HPA monooxygenase, which converts 4-HPA to 3,4-dihydroxyphenylacetic acid (3,4-DHPA). nih.govnih.gov This dihydroxylated intermediate is then further metabolized. up.ac.za

The bioconversion of lignin-derived compounds into valuable products is an active area of research. For example, engineered E. coli has been used to produce 4-hydroxyphenylacetic acid from p-coumaric acid, a compound related to lignin. researchgate.net

Table 1: Microorganisms and their role in this compound involvement in Lignin Bioremediation

MicroorganismRole in Lignin BioremediationKey Pathway/EnzymeReferences
Enterobacter lignolyticus SCF1Degrades lignin via the this compound pathway.This compound degradation pathway frontiersin.org
Rhodococcus jostii RHA1Breaks down synthetic lignin to 4-hydroxyphenylacetic acid.Glycolate oxidase nih.govnih.gov
Bacillus ligniniphilus L1Produces 4-hydroxyphenylacetic acid during alkali lignin degradation.Laccase, Manganese peroxidase mdpi.com
Bacillus amyloliquefaciensPotentially utilizes the this compound pathway for lignin degradation.This compound-3-hydroxylase nih.gov
Engineered E. coliBioconversion of lignin-related p-coumaric acid to 4-hydroxyphenylacetic acid.Not specified researchgate.net

Influence on Microbial Community Dynamics (e.g., Gut Microbiota Interactions)

This compound is a significant metabolite produced by the gut microbiota from the metabolism of aromatic amino acids like tyrosine and phenylalanine, as well as from the breakdown of dietary polyphenols. amegroups.orgrupahealth.compnas.org Its presence and concentration in the gut can influence the dynamics of the microbial community and have systemic effects on the host.

Specific gut bacteria, including certain species of Clostridia, are known to produce 4-HPA. rupahealth.comhealthmatters.io Elevated levels of 4-HPA in urine have been associated with small intestinal bacterial overgrowth (SIBO) and other diseases of the small bowel. rupahealth.comhealthmatters.io The abundance of certain bacterial families, such as Eubacteriaceae, has been linked to the production of 4-HPA through tyrosine metabolism. amegroups.orgamegroups.org

Research has indicated a negative association between the levels of gut microbiota-derived 4-HPA and childhood obesity. amegroups.orgamegroups.org In obese children, a decrease in the abundance of Eubacteriaceae and a corresponding reduction in fecal 4-HPA levels have been observed. amegroups.orgamegroups.org This suggests that 4-HPA may play a protective role against obesity.

Furthermore, 4-HPA derived from the microbial catabolism of dietary flavonoids has been shown to reverse obesity-driven hepatic steatosis in mice. pnas.orgnih.gov This effect is associated with the activation of AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis. pnas.orgnih.gov

The composition of the gut microbiota can be influenced by various factors, including diet. The consumption of flavonoids, found in fruits and vegetables, can lead to an increase in the production of 4-HPA by the gut microbiota. pnas.org However, the ability to catabolize flavonols into 4-HPA appears to be rare among human gut metagenomes, with just over one percent containing the necessary bacterial genes. pnas.orgnih.gov

In the context of chronic gastritis, blood metabolites such as this compound have been identified as potential mediators of the effect of gut microbiota on the condition. asm.org An increase in these metabolites, linked to gut microbiota, is associated with an elevated risk of chronic gastritis. asm.org

Table 2: Influence of this compound on Gut Microbiota and Host Health

AspectFindingsAssociated Bacteria/PathwaysReferences
Obesity Negatively associated with childhood obesity. Reverses obesity-driven hepatic steatosis in mice.Eubacteriaceae (producer), Tyrosine metabolism, Flavonoid catabolism amegroups.orgpnas.orgamegroups.orgnih.gov
SIBO Elevated urinary levels are a potential biomarker for SIBO.Clostridia species (producers) rupahealth.comhealthmatters.io
Chronic Gastritis Mediates the influence of gut microbiota on the risk of chronic gastritis.Not specified asm.org

Phytotoxic Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant phytotoxic activity, suggesting their potential as natural herbicides.

Methyl this compound has been shown to be a potent phytotoxic agent against the invasive weed Ageratina adenophora. mdpi.comresearchgate.net At a concentration of 250 mM, this compound caused a drastic reduction in CO2 assimilation and stomatal conductance, indicating severe disruption of photosynthesis and transpiration. mdpi.comresearchgate.net This is believed to be a result of oxidative stress-mediated degradation of chloroplasts and stomatal dysfunction. mdpi.comresearchgate.net

The phytotoxic effects of methyl this compound are also linked to hormonal disruption. mdpi.comresearchgate.net Hormonal profiling of treated A. adenophora plants revealed a significant increase in the levels of abscisic acid (ABA), a plant hormone known to be involved in stomatal closure. mdpi.comresearchgate.net Concurrently, there were significant decreases in the levels of other key hormones, including an auxin (IAA-ASP), gibberellins (B7789140) (GA1), and cytokinins (TZeatin and TZR). mdpi.comresearchgate.net These hormonal shifts are thought to drive stomatal closure and lead to metabolic collapse, ultimately causing plant death. mdpi.comresearchgate.net

The potent phytotoxic activity of methyl this compound, particularly its dual action on both stomatal regulation and hormonal balance, positions it as a promising candidate for a sustainable biocontrol agent. mdpi.comresearchgate.net In laboratory settings, it has demonstrated high efficacy, achieving 100% mortality in young A. adenophora seedlings at concentrations as low as 30 mM within 48 hours. mdpi.comresearchgate.net For mature plants, a higher concentration of 200 mM was required to achieve the same effect. mdpi.comresearchgate.net

The use of naturally derived compounds like methyl this compound as biocontrol agents offers an eco-friendly alternative to synthetic herbicides, which can have negative environmental impacts and lead to the development of resistance in weeds. mdpi.comresearchgate.netbioprotectionportal.com Further research is needed to evaluate the effectiveness and safety of these compounds in agricultural settings.

Table 3: Phytotoxic Effects of Methyl this compound on Ageratina adenophora

ParameterEffect at 250 mM ConcentrationHormonal ChangesReference
Photosynthesis 113.6% reduction in CO2 assimilation- mdpi.comresearchgate.net
Transpiration 92.2% reduction in stomatal conductance- mdpi.comresearchgate.net
Hormone Levels -Significant increase in Abscisic acid (ABA) mdpi.comresearchgate.net
Hormone Levels -Significant decrease in IAA-ASP, GA1, TZeatin, and TZR mdpi.comresearchgate.net

Mechanistic Studies on Photosynthetic and Hormonal Disruption in Plants

Role as a Metabolite in Plant Secondary Metabolism

This compound and its derivatives are involved in the secondary metabolism of various plants. ebi.ac.uk It is recognized as a plant metabolite, meaning it is produced during metabolic reactions in plants. ebi.ac.ukhmdb.ca

In the biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and diverse group of plant-derived metabolites with a wide range of biological activities, 4-hydroxyphenylacetaldehyde (4-HPA), a derivative of this compound, is a key precursor. oup.comscielo.org.mx This aldehyde condenses with dopamine (B1211576) to form norcoclaurine, the central intermediate in the biosynthesis of numerous important alkaloids, including morphine and berberine. oup.comscielo.org.mx

Derivatives of 4-hydroxyphenylacetic acid have also been identified in dandelion (Taraxacum officinale) root. researchgate.net Specifically, various inositol (B14025) esters of 4-hydroxyphenylacetic acid have been characterized. researchgate.net These compounds are part of the complex phytochemical profile of this plant, which also includes sesquiterpene lactones and phenylpropanoids. researchgate.net

Furthermore, 4-hydroxyphenylacetic acid has been found to act as a growth stimulator for the red alga Porphyra tenera. nih.gov In the context of plant-pathogen interactions, a metabolite of 4-hydroxyphenylacetic acid from the fungus Neofusicoccum parvum has been shown to modulate defense responses in grapevine. nih.gov

Future Research Directions and Emerging Paradigms in 4 Hydroxyphenylacetate Research

Systems Biology and Omics Approaches in Metabolic Pathway Elucidation

The intricate roles of 4-hydroxyphenylacetate (4-HPA) in various biological systems, from microbial metabolism to host-microbe interactions, are being unraveled through the application of systems biology and multi-omics technologies. nih.govacs.org These approaches provide a holistic view by integrating data from genomics, transcriptomics, proteomics, and metabolomics, which is crucial for understanding complex molecular processes. nih.govebi.ac.uk High-throughput methods, in particular, have significantly advanced our knowledge of how gut microbiota influence host metabolic phenotypes. nih.gov

Metabolomics studies have identified 4-HPA as a key microbial co-metabolite, with its levels being altered in various conditions. nih.gov For instance, elevated levels of 4-HPA have been observed in colorectal cancer and diabetic retinopathy. nih.govresearchgate.net The integration of multi-omics data with genome-scale metabolic models (GEMs) offers a powerful framework for contextualizing this data. nih.govnih.gov Such models can simulate the metabolic potential of complex systems, like the human-gut microbe "superorganism," revealing how microbial communities can significantly increase the secretion of co-metabolites like 4-HPA. nih.gov These integrated approaches are essential for moving from identifying correlations to understanding the causal mechanisms behind the metabolic contributions of 4-HPA in health and disease. acs.orgresearchgate.net Future efforts will likely focus on refining these models and leveraging single-cell omics to achieve a more granular understanding of metabolic gene functions and pathway dynamics in diverse species. osti.gov

Table 1: Application of Omics in this compound Research

Technology System/Organism Key Findings Related to 4-HPA Reference(s)
Metabolomics Human Gut Microbiota Identified 4-HPA as a significant mammalian-microbial co-metabolite. nih.gov nih.gov
Metabolomics Diabetic Retinopathy (DR) Rat Model Serum levels of 4-HPA were significantly increased in DR rats, suggesting it as a potential biomarker. researchgate.net researchgate.net
Multi-Omics Integration Human-Microbe Co-metabolism Models Quantitative secretion flux of 4-HPA was significantly higher in the presence of a microbe community compared to a 'germ-free' human model. nih.gov nih.gov

| Transcriptomics / Metabolomics | Gastric Cancer (GC) | Identified differential metabolites and related metabolic pathways, providing insights into GC pathology. nih.gov | nih.gov |

Artificial Intelligence and Machine Learning in Enzyme and Pathway Design

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating research in biocatalysis and metabolic engineering involving this compound. These computational approaches are being applied to predict enzyme function, design novel biocatalysts, and optimize metabolic pathways. acs.orgacs.org For instance, AI models can now predict enzyme kinetic parameters (kcat, Km) with increasing accuracy, which is crucial for screening and engineering enzymes for industrial applications. mdpi.combiorxiv.org

Table 2: AI and Machine Learning Applications in 4-HPA Related Research

AI/ML Application Target Description Outcome Reference(s)
Enzyme Engineering This compound 3-monooxygenase Altered substrate specificity from 4-HPA to other phenolic compounds. researchgate.net Successful modification of enzyme function. researchgate.net researchgate.net
Enzyme Function Prediction General Enzymes The CLEAN model uses a contrastive learning framework to predict catalytic functions from sequence data with high accuracy. mdpi.com Achieved prediction accuracy over 0.86. mdpi.com mdpi.com
Kinetic Parameter Prediction General Enzymes The UniKP framework, based on pretrained language models, predicts kcat, km, and kcat/km values. mdpi.com Improved accuracy in predicting key enzyme kinetic parameters. mdpi.com mdpi.com

| Metabolic Disorder Management | Hyperphenylalaninemia (HPA) | Developed an ML model to predict dietary phenylalanine tolerance in patients. nih.gov | The model demonstrated robust performance in validation cohorts. nih.gov | nih.gov |

Green Chemistry and Sustainable Production Methodologies

The chemical synthesis of 4-hydroxyphenylacetic acid often involves harsh conditions and can lead to environmental pollution. sinocurechem.com Consequently, there is a significant shift towards green chemistry principles and the development of sustainable, biocatalytic production methods. acs.orgnih.gov Microbial cell factories, particularly engineered Escherichia coli, are at the forefront of this effort, offering an attractive and sustainable alternative for 4-HPAA production from renewable resources like glucose. sinocurechem.comnih.gov

Researchers have successfully established and optimized biosynthetic pathways in E. coli for high-level production of 4-HPAA. nih.gov Strategies to enhance yield include the directed evolution of pathway enzymes and the implementation of dynamic regulatory circuits, such as quorum-sensing systems, to control gene expression in response to cell density. acs.org One study achieved a production of 25.42 g/L of 4-HPAA in a fed-batch culture by combining mutagenesis, adaptive laboratory evolution, and genome shuffling. nih.gov Another innovative approach involves one-pot bioconversion strategies using lignin-related compounds like p-coumaric and ferulic acids as starting materials. acs.org These methods employ artificial enzymatic cascades for reactions such as decarboxylation, epoxidation, isomerization, and oxidation to efficiently synthesize 4-HPAA and its analogs, demonstrating a powerful strategy for valorizing lignocellulosic biomass. acs.orgresearchgate.net

Table 3: Sustainable Production of 4-Hydroxyphenylacetic Acid (4-HPAA)

Production Strategy Host Organism Substrate(s) Key Features Titer/Yield Reference(s)
Biosensor-Assisted Evolution Escherichia coli Glucose ARTP mutagenesis, adaptive laboratory evolution, genome shuffling. 25.42 g/L nih.gov
One-Pot Bioconversion Escherichia coli p-Coumaric Acid Artificial cascade: decarboxylation-epoxidation-isomerization-oxidation. 13.7 mM (91.3% yield) acs.org
Dynamic Pathway Regulation Escherichia coli Glucose Quorum-sensing circuit to control pathway gene expression. 17.39 g/L acs.org

| Pathway Engineering | Escherichia coli | Tyrosine | Knockout of byproduct (4-HPAA) pathway to improve tyrosol production. | N/A (byproduct reduction) | acs.org |

Expanding the Biocatalytic Repertoire of this compound Converting Enzymes

A key frontier in 4-HPA research is the expansion of the known biocatalytic repertoire of enzymes that can utilize 4-HPA and its derivatives as substrates. This involves both the discovery of new enzymes and the engineering of existing ones to perform novel chemical transformations. researchgate.netnih.gov A prominent enzyme in this field is this compound 3-hydroxylase (4HPA3H), a two-component flavin-dependent monooxygenase. mdpi.commdpi.com This enzyme, found in various bacteria like E. coli and Pseudomonas aeruginosa, catalyzes the ortho-hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate. mdpi.comresearchgate.netnih.gov

The natural substrate scope of 4HPA3H is relatively broad, and researchers are actively working to expand it further through protein engineering. nih.govnih.gov For example, the 4HPA3H from E. coli has been shown to convert non-natural substrates such as tyrosol, coumaric acid, and resveratrol (B1683913). nih.govnih.gov Rational design and semi-rational engineering approaches, guided by structural information, have successfully identified key amino acid residues in the enzyme's substrate pocket. researchgate.netnih.gov Mutating these residues has led to variants with significantly improved catalytic efficiency towards non-native substrates. researchgate.netnih.gov This work not only creates valuable biocatalysts for producing high-value polyphenols but also positions 4HPA3H as a viable, non-P450 alternative for challenging o-hydroxylation reactions in synthetic biology. researchgate.netnih.gov

Table 4: Examples of this compound Converting Enzymes and Their Applications

Enzyme Source Organism Reaction Catalyzed Engineered Substrates / Applications Reference(s)
This compound 3-hydroxylase (HpaB/HpaC) Escherichia coli Ortho-hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate. Tyrosol, hydroxymandelic acid, coumaric acid, resveratrol, naringenin (B18129). nih.govnih.govnih.gov nih.govnih.govnih.gov
This compound 3-hydroxylase (HpaB/HpaC) Acinetobacter baumannii Ortho-hydroxylation of 4-HPA. Engineered S146A mutant accepts 4-aminophenylacetic acid. nih.gov nih.gov
This compound 3-hydroxylase (4HPA3H) Pseudomonas aeruginosa Ortho-hydroxylation of 4-HPA. Engineering for improved activity on ferulic acid and resveratrol. researchgate.net researchgate.net
This compound Decarboxylase (4Hpad) Clostridium difficile Decarboxylation of 4-HPA to p-cresol (B1678582). karger.com Primarily studied for its unique radical mechanism. karger.comnih.gov karger.comnih.gov

| Chloroperoxidase (CPO) | Caldariomyces fumago | Halogenation and oxidation. | Used in biotransformations of solid-supported 4-vinylbenzoic acid (related structure). nih.gov | nih.gov |

Fundamental Mechanistic Insights into Radical Enzymology

A fascinating area of 4-HPA research delves into the fundamental mechanisms of radical enzymes, particularly this compound decarboxylase (4Hpad). researchgate.netmit.edu This enzyme, found in anaerobic bacteria, catalyzes the conversion of 4-HPA to p-cresol (4-methylphenol), a chemically challenging reaction that proceeds via a radical-based mechanism rather than an ionic one. karger.comd-nb.info 4Hpad is the prototype for a class of glycyl radical enzymes (GREs) that depend on an iron-sulfur (Fe-S) cluster. researchgate.netnih.gov

The catalytic cycle involves a two-component system: the decarboxylase itself (4Hpad) and a dedicated activating enzyme (4Hpad-AE). karger.comd-nb.info The activating enzyme, a member of the radical S-adenosylmethionine (SAM) superfamily, uses a [4Fe-4S] cluster to generate a glycyl radical on the decarboxylase. d-nb.infonih.gov This glycyl radical then initiates the main reaction. d-nb.info Quantum chemical and molecular mechanical calculations suggest a unique, biologically unprecedented Kolbe-type decarboxylation mechanism. nih.govresearchgate.net This proposed mechanism begins with a concerted abstraction of a hydrogen atom from the substrate: a cysteine radical (Cys503) abstracts an electron from the carboxylate group of 4-HPA, while a glutamate (B1630785) residue (Glu637) abstracts a proton from the phenolic hydroxyl group. researchgate.netacs.org This generates a substrate-based carboxyl radical, leading to decarboxylation and eventual formation of the p-cresol product. nih.govresearchgate.net Understanding these intricate radical mechanisms is crucial for appreciating the full scope of microbial metabolism and may inform the design of novel biocatalysts. researchgate.net

Table 5: Key Mechanistic Steps of this compound Decarboxylase (4Hpad)

Step Description Key Residues/Cofactors Proposed Intermediate Reference(s)
1. Activation The activating enzyme (4Hpad-AE) generates a stable glycyl radical on the decarboxylase (4Hpad). Radical SAM, [4Fe-4S] clusters Glycyl radical on 4Hpad d-nb.infonih.gov
2. Substrate Binding 4-HPA binds in the active site. Active site pocket Enzyme-substrate complex acs.org
3. Initiation Concerted abstraction of an electron from the carboxylate and a proton from the p-hydroxyl group. Cys503 (radical), Glu637 Substrate-based carboxyl radical nih.govresearchgate.netacs.org
4. Decarboxylation The carboxyl radical spontaneously loses CO2. - p-hydroxybenzyl radical researchgate.netnih.gov

| 5. Product Formation | Proton transfers involving another glutamate (Glu505) and the catalytic cysteine lead to the release of p-cresol. | Glu505, Cys503 | p-cresol | researchgate.netnih.gov |

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